Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane
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Overview
Description
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane is an organoboron compound with the molecular formula C42H31B It is known for its unique structure, which includes two 2-methylnaphthalen-1-yl groups and a 3-(phenanthren-9-yl)phenyl group bonded to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane typically involves the reaction of 2-methylnaphthalene and 3-(phenanthren-9-yl)phenylboronic acid with a suitable boron source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a palladium or nickel catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borane group to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or iodine (I2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in various substituted boranes or boronates.
Scientific Research Applications
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in diagnostic imaging due to its boron content.
Industry: It may be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane exerts its effects is primarily through its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, for example, the borane group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methylnaphthalen-1-yl)borane
- Bis(3-(phenanthren-9-yl)phenyl)borane
- Phenylboronic acid
- Naphthylboronic acid
Uniqueness
Bis(2-methylnaphthalen-1-yl)(3-(phenanthren-9-yl)phenyl)borane is unique due to its combination of naphthalene and phenanthrene groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific organic synthesis reactions and material science applications where these properties are advantageous.
Properties
Molecular Formula |
C42H31B |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
bis(2-methylnaphthalen-1-yl)-(3-phenanthren-9-ylphenyl)borane |
InChI |
InChI=1S/C42H31B/c1-28-22-24-30-12-3-7-18-36(30)41(28)43(42-29(2)23-25-31-13-4-8-19-37(31)42)34-16-11-15-32(26-34)40-27-33-14-5-6-17-35(33)38-20-9-10-21-39(38)40/h3-27H,1-2H3 |
InChI Key |
ZZZVAIFPFKTLFQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(C5=C(C=CC6=CC=CC=C56)C)C7=C(C=CC8=CC=CC=C78)C |
Origin of Product |
United States |
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